Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate
Overview
Description
Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate is a chemical compound with the molecular formula C14H11Cl2N3O4. It is a pyrimidine derivative, characterized by the presence of chloro, nitro, and benzyl groups attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate typically involves the reaction of 4,6-dichloro-2-(4-nitrobenzyl)pyrimidine with methyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The chloro groups can be substituted with other nucleophiles in the presence of suitable reagents.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of substituted pyrimidine derivatives.
Substitution: Formation of carboxylic acids and other substituted products.
Scientific Research Applications
Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-yl)acetate
- Methyl 4,6-dichloro-2-(4-methylbenzyl)pyrimidin-5-yl)acetate
- Methyl 4,6-dichloro-2-(4-aminobenzyl)pyrimidin-5-yl)acetate
Uniqueness
Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired .
Properties
IUPAC Name |
methyl 2-[4,6-dichloro-2-[(4-nitrophenyl)methyl]pyrimidin-5-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O4/c1-23-12(20)7-10-13(15)17-11(18-14(10)16)6-8-2-4-9(5-3-8)19(21)22/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTCRFGLBLOCGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=C(N=C1Cl)CC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678925 | |
Record name | Methyl {4,6-dichloro-2-[(4-nitrophenyl)methyl]pyrimidin-5-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
780763-92-0 | |
Record name | Methyl {4,6-dichloro-2-[(4-nitrophenyl)methyl]pyrimidin-5-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloro-2-(4-nitro-benzyl)-pyrimidin-5-yl acetic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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